molecular formula C23H21N5O2S B3201008 N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1019097-13-2

N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B3201008
CAS No.: 1019097-13-2
M. Wt: 431.5 g/mol
InChI Key: VOIWPAFGIBKHDB-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a unique molecular architecture that incorporates several pharmaceutically relevant motifs, including a pyridazine core , a 1H-pyrazole substituent , and a thioacetamide linker . The specific integration of the 1H-pyrazole ring, a privileged scaffold in drug discovery, is known to contribute to a compound's ability to interact with a variety of biological targets, often influencing kinase inhibition and receptor modulation . The structure also features a 2-methoxybenzyl group, a fragment found in compounds with diverse bioactivities. While the exact mechanism of action and primary research applications for this specific molecule are areas of active investigation and may require further validation from the scientific literature, its complex structure suggests potential as a key intermediate or pharmacological probe . It is ideally suited for high-throughput screening campaigns, structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, and investigations into novel therapeutic targets in areas such as oncology and immunology. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed information on purity, stability, and handling.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-21-6-3-2-5-18(21)15-24-22(29)16-31-23-12-11-20(26-27-23)17-7-9-19(10-8-17)28-14-4-13-25-28/h2-14H,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIWPAFGIBKHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is stirred under reflux conditions for a specified period, followed by purification through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Core Structure Substituents Reported Activity/Synthesis Reference
Target Compound Pyridazine sulfanyl 2-Methoxyphenylmethyl, 4-pyrazole-phenyl N/A (structural focus) -
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine amine 2-Methylphenyl, pyrazole Anticholesteremic, antihypertensive (docking study for GSK-3 inhibition)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole sulfanyl Diphenylmethyl, pyrazinyl Synthesized via S-alkylation
Hydroxyacetamide derivatives (FP1–12) Triazolyl sulfanyl Hydroxyacetamide, substituted phenyl Antiproliferative activity
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine amine Phenyl, pyrazole Structural analog (no activity reported)

Structural and Functional Insights

Pyridazine vs. Oxadiazole Cores
  • The target compound’s pyridazine core (as in ) may offer distinct electronic properties compared to oxadiazole-based analogs (e.g., ).
  • However, pyridazine derivatives (e.g., ) often require multi-step routes involving hydrazine intermediates (as in ).
Sulfanylacetamide Motif
  • The sulfanylacetamide group is a common pharmacophore in antiproliferative agents (e.g., ). In the target compound, this group is coupled with a 2-methoxyphenylmethyl substituent, which may enhance lipophilicity and blood-brain barrier penetration compared to simpler analogs like N-phenyl derivatives .
Substituent Effects
  • Pyrazole-Phenyl vs.
  • Methoxyphenylmethyl vs. Hydroxyacetamide : The 2-methoxyphenylmethyl group in the target compound likely improves metabolic stability compared to hydroxyacetamide derivatives (), where the hydroxyl group could increase susceptibility to glucuronidation.

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound N-(2-Methylphenyl)pyridazin-3-amine Oxadiazole Derivative
Molecular Weight ~450 g/mol (estimated) ~265 g/mol ~450 g/mol
LogP (Lipophilicity) High (due to methoxyphenyl and pyrazole) Moderate High (diphenylmethyl group)
Solubility Low (non-polar groups) Moderate Low

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a methoxyphenyl group, a pyrazolyl group, and a pyridazinyl group. Its molecular formula is C23H21N5O2SC_{23}H_{21}N_{5}O_{2}S with a molecular weight of 421.51 g/mol. The IUPAC name is N-[(2-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have been studied for their activity against Mycobacterium tuberculosis and other pathogens. In one study, various substituted pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Properties

This compound has also been investigated for its anticancer potential. A review highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell lines such as MCF7 and NCI-H460, with growth inhibition concentrations (GI50) reported as low as 3.79 µM .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis by binding to various enzymes or receptors .

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains using agar diffusion and broth microdilution methods. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of the compounds play a crucial role in their efficacy .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of several pyrazole-containing compounds were assessed on human embryonic kidney cells (HEK-293). The most active compounds showed minimal toxicity, indicating their potential as therapeutic agents without significant adverse effects on normal human cells .

Comparative Table of Biological Activities

Activity Type IC50/Other Values References
Anti-tubercular1.35 - 2.18 μM
Anticancer (MCF7)GI50 = 3.79 µM
Cytotoxicity (HEK-293)Non-toxic

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for reproducibility?

  • Methodological Answer : The synthesis involves refluxing equimolar concentrations of intermediates (e.g., pyridazin-3-yl sulfanyl derivatives) with catalysts such as pyridine and Zeolite (Y-H) at 150°C for 5 hours . Key optimization steps include:

  • Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to improve yield and reduce side reactions.
  • Purification : Use recrystallization from ethanol to isolate pure product, monitored via TLC or HPLC.
  • Reaction Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reaction time dynamically.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds) to validate the pyridazine-pyrazole core .
  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR shifts to confirm substituents (e.g., methoxyphenyl, sulfanyl groups) and rule out regioisomers .
  • Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns consistent with the acetamide backbone .

Advanced Research Questions

Q. How can researchers evaluate the compound’s antiproliferative activity in cancer models?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) to establish IC50_{50} values. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .
  • Mechanistic Studies : Use Western blotting to assess downstream targets (e.g., caspase-3, PARP cleavage) and kinase profiling to identify potential inhibitory effects on pathways like PI3K/Akt .

Q. What strategies are effective for modifying the core structure to enhance target selectivity?

  • Methodological Answer :

  • Heterocycle Substitution : Replace the pyrazole ring with triazoles or imidazoles via Huisgen cycloaddition to alter steric/electronic properties .
  • Sulfonyl/Phosphonate Incorporation : Introduce sulfone or phosphonate groups at the pyridazine C-6 position using Suzuki-Miyaura cross-coupling to improve solubility and binding affinity .
  • SAR Analysis : Compare activity of analogs with systematic substitutions (e.g., methoxy → ethoxy, phenyl → fluorophenyl) to map pharmacophoric requirements .

Q. How can structural contradictions in activity data between analogs be resolved?

  • Methodological Answer :

  • Conformational Analysis : Use crystallographic data (e.g., torsion angles, dihedral angles) to correlate molecular flexibility with activity. For example, pyridazine-benzene ring inclination angles >60° may reduce target binding .
  • Computational Modeling : Perform molecular dynamics simulations to assess stability of ligand-target complexes and identify key residues (e.g., hydrophobic pockets, hydrogen bond donors) .

Q. What advanced synthetic routes enable scalable production for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous-flow synthesis to reduce reaction time and improve heat transfer for exothermic steps (e.g., sulfanyl group introduction) .
  • Green Chemistry : Replace pyridine with biodegradable catalysts (e.g., ionic liquids) and minimize solvent waste via microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-methoxyphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

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